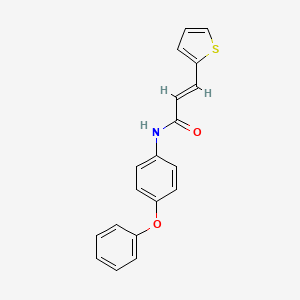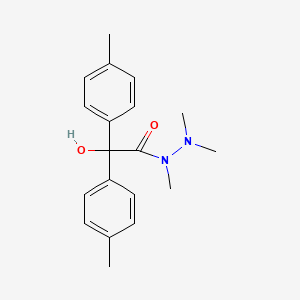methanone](/img/structure/B5779589.png)
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone, also known as PTM, is a novel compound that has gained attention in the scientific community due to its potential for various applications. PTM belongs to the class of indole-based compounds and has been found to possess unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of AKT, a protein kinase that plays a critical role in cell survival and proliferation. This compound has also been found to induce the expression of pro-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone in lab experiments is its specificity for cancer cells. This compound has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, this compound's limited solubility in water can pose challenges in certain experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
Direcciones Futuras
There are several future directions for research on [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone. One area of interest is the development of this compound-based therapies for cancer treatment. Further studies are needed to optimize the dosing and delivery methods of this compound to maximize its therapeutic potential. Additionally, this compound's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to explore these potential applications of this compound.
In conclusion, this compound is a novel compound that has shown promise in various scientific research applications, particularly in the field of cancer research. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential for therapeutic applications.
Métodos De Síntesis
The synthesis of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone involves the reaction between 2-thiophenecarboxaldehyde and 1-(2-phenoxyethyl)indole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been studied extensively for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
[1-(2-phenoxyethyl)indol-3-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c23-21(20-11-6-14-25-20)18-15-22(19-10-5-4-9-17(18)19)12-13-24-16-7-2-1-3-8-16/h1-11,14-15H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGBDADOXIMMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)

![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)